4-(3-Acetoxyphenyl)-1-butene

Description

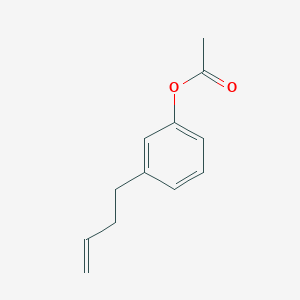

4-(3-Acetoxyphenyl)-1-butene is an organic compound characterized by a 1-butene chain substituted at the fourth carbon with a phenyl ring bearing an acetoxy (-OAc) group at the meta (3-) position. The acetoxy group introduces polar functionality, which can enhance hydrophilicity and reactivity compared to unsubstituted phenylbutenes.

The compound’s structure allows for diverse chemical modifications, such as hydrolysis of the acetoxy group to generate phenolic derivatives or participation in polymerization processes. These features make it a candidate for creating hydrophilic polymers, as seen in studies where acetoxy-containing side chains significantly reduced water contact angles (e.g., down to 59.4°) in modified poly(1-butene) systems .

Properties

IUPAC Name |

(3-but-3-enylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-4-6-11-7-5-8-12(9-11)14-10(2)13/h3,5,7-9H,1,4,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHDLAFMYGIQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641194 | |

| Record name | 3-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-78-6 | |

| Record name | 3-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Acetoxyphenyl)-1-butene typically involves the acetylation of 3-hydroxyphenyl-1-butene. This can be achieved through the reaction of 3-hydroxyphenyl-1-butene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Acetoxyphenyl)-1-butene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-(3-acetoxyphenyl)-2-butanone or 4-(3-acetoxyphenyl)butanoic acid.

Reduction: Formation of 4-(3-hydroxyphenyl)-1-butene.

Substitution: Formation of 4-(3-methoxyphenyl)-1-butene or other substituted derivatives.

Scientific Research Applications

4-(3-Acetoxyphenyl)-1-butene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of 4-(3-Acetoxyphenyl)-1-butene involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(3-Acetoxyphenyl)-1-butene and three analogs from the evidence:

*Calculated based on molecular formula.

Key Observations:

Polarity and Reactivity: The acetoxy group in this compound introduces polarity and reactivity, making it more hydrophilic than dimethyl or trifluoromethyl analogs. This aligns with studies showing acetoxy-modified polymers exhibit enhanced surface properties .

Hydrophobicity :

- Compounds like 4-(2,4-Dimethylphenyl)-1-butene and 4-(2-Biphenyl)-1-butene exhibit higher hydrophobicity (logP ~4.9) due to alkyl or aromatic substituents, limiting their utility in hydrophilic applications .

Molecular Weight and Applications :

Research and Industrial Relevance

- Functionalization Potential: The acetoxy group in this compound enables post-polymerization modifications, as demonstrated in thiol-ene reactions for creating hydrophilic polymers .

- Pharmaceutical Analogues : Structurally related compounds, such as tamoxifen derivatives (e.g., 1,2-diphenyl-1-butene), highlight the role of phenylbutene backbones in drug design, though the acetoxy variant’s bioactivity remains unexplored .

Biological Activity

4-(3-Acetoxyphenyl)-1-butene, a compound characterized by the presence of an acetoxy group attached to a phenyl ring, has garnered interest in biological research due to its potential therapeutic properties and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicine, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

- CAS Number : 890097-78-6

The presence of the acetoxy group enhances its reactivity and biological interactions compared to structurally similar compounds, such as 4-(3-hydroxyphenyl)-1-butene.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets in biological systems. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may participate in various biochemical pathways. Key mechanisms include:

- Enzyme Modulation : The compound may modulate the activity of certain enzymes involved in metabolic processes.

- Receptor Interactions : It can interact with hormone receptors, potentially exhibiting estrogenic activity similar to other phenolic compounds.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities, including:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Estrogenic Metabolism :

- Comparative Analysis :

Table: Comparison of Biological Activities

| Compound | Estrogenic Activity | Anti-inflammatory Effects | Other Notable Actions |

|---|---|---|---|

| This compound | Potentially present | Limited evidence | Modulates enzyme activity |

| 4-(3-Hydroxyphenyl)-1-butene | High | Moderate | Antioxidant properties |

| 4-(3-Methoxyphenyl)-1-butene | Moderate | Low | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.